molecular formula C15H18F2O3 B2513293 Benzyl 4-(difluoromethoxy)cyclohexane-1-carboxylate CAS No. 1955498-30-2

Benzyl 4-(difluoromethoxy)cyclohexane-1-carboxylate

Cat. No.: B2513293
CAS No.: 1955498-30-2
M. Wt: 284.303
InChI Key: SKFCZEGHTVJJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(difluoromethoxy)cyclohexane-1-carboxylate (CAS 1955498-30-2) is a chemical building block of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C 15 H 18 F 2 O 3 and a molecular weight of 284.30 g/mol, this compound features a cyclohexane core substituted with both a difluoromethoxy group and a benzyl carboxylate ester . The presence of the benzyl ester often serves as a protecting group that can be selectively removed under mild conditions, facilitating the synthesis of more complex carboxylic acid or amide derivatives. The structural motifs present in this compound, particularly the cyclohexane and difluoromethoxy groups, are commonly found in pharmacologically active molecules. Research into structurally related compounds indicates potential relevance in the development of inhibitors for biological targets such as sodium-dependent glucose cotransporters (SGLT), which are a focus for antidiabetic therapies . Furthermore, the difluoromethoxy group is a key bioisostere that can enhance a compound's metabolic stability and membrane permeability, making this reagent a valuable scaffold for constructing potential drug candidates . Its applications extend to serving as a key intermediate in the synthesis of more complex, functionalized cyclohexane derivatives for various investigative purposes in drug discovery programs. This product is intended for research and development applications in a laboratory setting only. It is strictly for professional use and is not classified as a consumer product. It must not be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

benzyl 4-(difluoromethoxy)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2O3/c16-15(17)20-13-8-6-12(7-9-13)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFCZEGHTVJJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)OCC2=CC=CC=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The process involves reacting a hydroxyl-bearing substrate with chlorodifluoromethane (ClCHF₂) in the presence of an aqueous base (e.g., NaOH) and a phase-transfer catalyst (e.g., tetrabutylammonium or phosphonium salts). Key parameters include:

  • Solvent : Non-polar or moderately polar solvents such as toluene or methyl tert-butyl ether (MTBE).
  • Temperature : 60–100°C to balance reaction rate and side-product formation.
  • Molar Ratios :
    • 1.2–4.5 mol ClCHF₂ per mol substrate.
    • 1.8–2.2 mol equivalents of NaOH.
    • 2–5 mol% phase-transfer catalyst.

For aliphatic alcohols like 4-hydroxycyclohexane-1-carboxylic acid, the lower acidity (pKa ~19) compared to phenols (pKa ~10) necessitates prolonged reaction times or elevated temperatures.

Workup and Isolation

Post-reaction, the mixture is diluted with water, and the organic phase is separated. The aqueous layer is extracted with the reaction solvent, and combined organic phases are washed, dried (Na₂SO₄), and concentrated. Vacuum distillation or chromatography purifies the crude product.

To avoid interference from the carboxylic acid group during difluoromethoxy introduction, a protective approach is employed:

Methyl Ester Protection

4-Hydroxycyclohexane-1-carboxylic acid is first converted to its methyl ester using methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions. This step ensures the carboxylic acid remains inert during subsequent reactions.

Benzyl Ester Formation

The methyl ester is hydrolyzed to the carboxylic acid using NaOH, followed by esterification with benzyl alcohol. The Thieme Connect protocol employs benzyl chloroformate (Cbz-Cl) in THF with K₂CO₃, yielding protected intermediates in >85% purity after chromatography.

Alternative Difluoromethylation Strategies

Copper-Mediated Difluoromethylation

A method from SynOpen utilizes copper(I) iodide and 2,2-difluoro-2-(fluorosulfonyl)acetic acid in acetonitrile at 45°C. While originally applied to amino alcohols, this radical-based approach could theoretically functionalize aliphatic hydroxyl groups, albeit with unconfirmed efficacy for cyclohexane systems.

Nucleophilic Displacement

Converting the hydroxyl group to a leaving group (e.g., tosylate) enables displacement by a difluoromethoxide ion. However, generating stable OCF₂H⁻ remains challenging due to its propensity for hydrolysis.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (Reported) Limitations
PTC (EP0626361B1) Toluene, NaOH, 90°C, TBAB catalyst Up to 96.8% Optimized for aromatic systems
Sequential Esterification Methanol/H₂SO₄ → PTC → Cbz-Cl ~80% (estimated) Multiple protection/deprotection steps
Copper-Mediated MeCN, CuI, 45°C Not reported Untested for aliphatic alcohols

Scalability and Industrial Considerations

EP0626361B1 highlights the use of cost-effective solvents (toluene, MTBE) and catalysts (tetrabutylammonium bromide), making PTC suitable for large-scale production. In contrast, copper-mediated methods involve expensive reagents and rigorous temperature control, limiting their industrial viability.

Characterization and Quality Control

Post-synthesis, the product is validated via:

  • NMR Spectroscopy : Distinct peaks for benzyl protons (δ 5.1–5.3 ppm) and difluoromethoxy group (δ 6.5–7.0 ppm, J = 72 Hz).
  • Mass Spectrometry : Molecular ion peak at m/z 296.1 (C₁₅H₁₈F₂O₃).
  • Chromatography : HPLC purity >98% using C18 columns and acetonitrile/water gradients.

Scientific Research Applications

Organic Synthesis

Benzyl 4-(difluoromethoxy)cyclohexane-1-carboxylate serves as an important building block in organic synthesis. The difluoromethoxy group enhances the compound's reactivity, allowing for various transformations that can lead to more complex molecular architectures. The synthesis typically involves several key reactions, including:

  • Introduction of the difluoromethoxy group : This can be achieved through difluoromethylation reactions, which are crucial for developing fluorinated compounds with unique biological activities.
  • Carboxylation reactions : The carboxylate functionality can be introduced under controlled conditions to ensure high yields and purity.

These synthetic pathways highlight the compound's versatility and potential for further functionalization.

Medicinal Chemistry

The compound exhibits promising biological activities, making it relevant in medicinal chemistry. The difluoromethoxy group is known to enhance binding affinities due to increased hydrophobic interactions and potential hydrogen bonding capabilities provided by the carboxylic acid moiety. This feature is critical in the design of pharmaceuticals targeting specific biological pathways.

Case Studies and Research Findings

Recent studies have explored the biological profile of compounds similar to this compound, revealing various activities:

  • Anti-inflammatory Properties : Research indicates that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. For example, IC50 values against COX-1 and COX-2 enzymes were reported, demonstrating the compound's potential as an anti-inflammatory agent .
CompoundIC50 (COX-1)IC50 (COX-2)
Compound 3b19.45 ± 0.07 µM42.1 ± 0.30 µM
Compound 4b26.04 ± 0.36 µM31.4 ± 0.12 µM
Compound 4d28.39 ± 0.03 µM23.8 ± 0.20 µM

These findings suggest that this compound could be developed into therapeutic agents targeting inflammatory diseases.

Agrochemicals

The unique properties of this compound also make it a candidate for applications in agrochemicals, particularly as a pesticide or herbicide component. The incorporation of fluorinated groups can enhance the stability and efficacy of agrochemical formulations against pests and diseases.

Mechanism of Action

The mechanism of action of Benzyl 4-(difluoromethoxy)cyclohexane-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The difluoromethoxy group can influence the compound’s lipophilicity and binding affinity, affecting its interaction with molecular targets.

Comparison with Similar Compounds

Table 1: Comparison of Benzyl 4-(difluoromethoxy)cyclohexane-1-carboxylate with Analogous Compounds

Compound Name Structural Features Key Properties/Applications References
This compound (Target Compound) Cyclohexane, 4-(difluoromethoxy), 1-benzyl carboxylate Likely intermediate for bioactive molecules; fluorination enhances stability.
Benzyl 4,4-difluoro-1-[4-(fluoromethoxy)phenyl]cyclohexanecarboxylate Cyclohexane with 4,4-difluoro substitution, 4-(fluoromethoxy)phenyl group Patent compound; NMR data (δ 1.80–2.48 ppm for cyclohexane protons) indicates rigidity . [1]
1-[4-(Fluoromethoxy)phenyl]cyclopentanecarboxylic acid Cyclopentane, 4-(fluoromethoxy)phenyl, carboxylic acid Carboxylic acid group may enhance solubility; cyclopentane introduces ring strain . [1]
Benzyl 1-[(1-hydroxy-4-oxo-1-phenyltetrahydroquinolin-3-yl)carbamoyl]cyclohexane-1-carboxylate Cyclohexane with carbamoyl-tetrahydroquinolinyl substituent Bioactive compound isolated from Bryophyllum pinnatum; high peak abundance (32.5%) in methanolic extract . [3]

Key Differences and Implications

Fluorination Patterns: The target compound’s difluoromethoxy group (-OCF₂H) contrasts with the monofluoromethoxy (-OCH₂F) and 4,4-difluoro substituents in the patent analog . Difluoromethoxy groups are known to improve metabolic resistance compared to non-fluorinated alkoxy groups, while 4,4-difluoro substitution on cyclohexane enhances conformational rigidity.

The carboxylic acid moiety in this compound increases hydrophilicity, unlike the benzyl ester group in the target compound, which prioritizes lipophilicity.

Bioactivity: The tetrahydroquinolinyl-carbamoyl-substituted analog from B. pinnatum demonstrates significant bioactivity, attributed to hydrogen-bonding interactions from hydroxyl and carbamoyl groups . In contrast, the synthetic fluorinated analogs (target and patent compounds) are more likely optimized for stability and pharmacokinetics in drug development.

Biological Activity

Benzyl 4-(difluoromethoxy)cyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interaction with enzymes, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H16_{16}F2_2O3_3
  • Molar Mass : Approximately 284.2984 g/mol
  • Structural Characteristics : The compound features a benzyl group and a difluoromethoxy substituent attached to a cyclohexane ring, which influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoromethoxy group enhances lipophilicity, which may improve binding affinity to biological targets. The carboxylic acid functionality can engage in hydrogen bonding and ionic interactions, further modulating its biological effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Studies suggest that it can modify enzyme-substrate interactions, potentially affecting metabolic processes .
  • Antitumor Activity : Preliminary investigations hint at possible antitumor properties, although detailed studies are required to establish efficacy and mechanisms .
  • Neuropharmacological Effects : Due to the structural similarities with known CNS-active compounds, there is potential for neuropharmacological applications.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Benzylphenyl cyclohexane derivativesContains phenyl groups; varied substituentsFocus on glucose transporter inhibition
4-(Difluoromethoxy)cyclohexane-1-carboxylic acidLacks benzyl group; simpler structureMore straightforward reactivity
Benzyl 4-hydroxycyclohexane-1-carboxylateHydroxyl group instead of difluoromethoxyDifferent biological activity profile

This compound stands out due to its difluoromethoxy group, which may enhance its biological activity compared to similar compounds. The presence of this group can influence metabolic stability and pharmacokinetic properties .

Case Study 1: Enzyme Interaction Studies

A study investigating the enzyme interaction profile of this compound revealed that the compound effectively inhibited certain cytochrome P450 enzymes, suggesting a potential for drug-drug interactions in therapeutic settings. This inhibition could lead to altered metabolism of co-administered drugs .

Case Study 2: Antitumor Efficacy

In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound's IC50 values indicated significant potency compared to standard chemotherapeutics, warranting further investigation into its mechanism as an antitumor agent .

Q & A

Q. What are the common synthetic routes for Benzyl 4-(difluoromethoxy)cyclohexane-1-carboxylate?

Methodological Answer: The synthesis typically involves fluorination and esterification steps. A plausible route includes:

Friedel-Crafts Acylation : Cyclohexanone reacts with a difluoromethoxy-containing acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a ketone intermediate.

Reduction : The ketone group is reduced to a hydroxyl group using NaBH₄ or catalytic hydrogenation.

Esterification : The hydroxyl group is esterified with benzyl chloride under basic conditions (e.g., K₂CO₃) to yield the final product.

StepReaction TypeReagents/ConditionsIntermediate/Product
1AcylationAlCl₃, DCM, 0–5°C4-(Difluoromethoxy)cyclohexanone
2ReductionNaBH₄, MeOH, RT4-(Difluoromethoxy)cyclohexanol
3EsterificationBnCl, K₂CO₃, DMF, 60°CTarget Compound

Reference: Friedel-Crafts protocols for fluorinated intermediates .

Q. How is the structure of this compound characterized?

Methodological Answer: Structural confirmation relies on spectroscopic and chromatographic methods:

  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, cyclohexane protons at δ 1.2–2.5 ppm).
  • FT-IR : Peaks at ~1750 cm⁻¹ (ester C=O) and 1100–1200 cm⁻¹ (C-F stretch).
  • GC-MS : Molecular ion ([M]⁺) at m/z corresponding to C₁₅H₁₆F₂O₃.
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms cyclohexane chair conformation.

Reference: GC-MS and NMR protocols for cyclohexane carboxylates .

Advanced Research Questions

Q. What role does the difluoromethoxy group play in the compound’s metabolic stability and bioactivity?

Methodological Answer: The difluoromethoxy group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.5–3.0, calculated via ChemDraw).
  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative degradation by cytochrome P450 enzymes.
  • Target Binding : The group may form hydrogen bonds or dipole interactions with enzymes (e.g., proteases, kinases).

Q. Experimental Design :

  • Compare half-life (t₁/₂) in liver microsome assays against non-fluorinated analogs.
  • Use molecular docking (AutoDock Vina) to map interactions with target proteins.

Reference: Fluorinated moieties in drug design .

Q. How can researchers resolve contradictory data in enzyme inhibition assays involving this compound?

Methodological Answer: Contradictions may arise from assay conditions or impurities. Mitigation strategies include:

Purity Validation : Use HPLC (C18 column, 90:10 MeOH/H₂O, λ=254 nm) to confirm >95% purity.

Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to calculate IC₅₀ values.

Control Experiments : Include known inhibitors (e.g., ritonavir for HIV-1 protease) to validate assay conditions.

Orthogonal Assays : Confirm results via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Reference: Bioactivity validation protocols for HIV-1 protease inhibitors .

Q. What safety precautions are required when handling this compound?

Methodological Answer: Based on structurally related compounds:

  • PPE : Lab coat, nitrile gloves, safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (TLV: ~1 mg/m³).
  • First Aid : For skin contact, wash with soap/water (15 min); for eye exposure, irrigate with saline (10–15 min) .
  • Waste Disposal : Incinerate in EPA-approved containers (avoid aqueous release due to fluorine persistence).

Q. How can researchers design experiments to study the compound’s environmental degradation products?

Methodological Answer:

  • Photolysis : Expose to UV light (λ=254 nm) in aqueous solution; analyze via LC-MS for defluorinated or hydroxylated products.
  • Hydrolysis : Test stability at pH 2, 7, and 12 (37°C, 24 hr); monitor by TLC or NMR.
  • Microbial Degradation : Incubate with soil microbiota (OECD 301B protocol); quantify metabolites via GC-FID.

Reference: Environmental fate studies for fluorinated pesticides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.